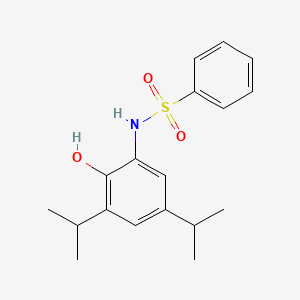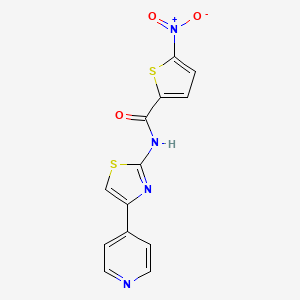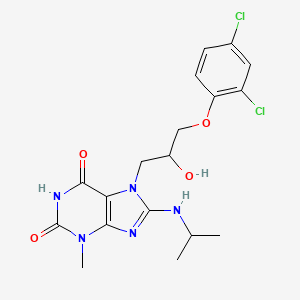![molecular formula C24H12Cl2F6N2O4S B2565794 3-Chloro-2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-(phenylsulfonyl)phenoxy]-5-(trifluoromethyl)pyridine CAS No. 338406-80-7](/img/structure/B2565794.png)
3-Chloro-2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-(phenylsulfonyl)phenoxy]-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-Chloro-2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-(phenylsulfonyl)phenoxy]-5-(trifluoromethyl)pyridine" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups known to interact with various biological targets. The trifluoromethyl groups, in particular, are known to enhance the metabolic stability and bioactivity of pharmaceutical compounds .
Synthesis Analysis
The synthesis of complex molecules such as the one described often involves multiple steps and the use of reagents that can introduce the desired functional groups. For instance, the use of 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) as a reagent has been shown to be effective for the ketone synthesis from carboxylic acids and aromatic hydrocarbons, which could be a step in the synthesis of the target compound . Additionally, the synthesis of related fluorinated aromatic compounds has been achieved by coupling reactions followed by reduction, as seen in the synthesis of novel polyimides . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of such a compound would be expected to exhibit a high degree of stability and rigidity due to the presence of aromatic rings and electron-withdrawing trifluoromethyl groups. The stability of related pyridinium salts has been studied, showing that an array of C–H···O hydrogen bonds can contribute to the three-dimensional structural stability . This information could be relevant when considering the conformational aspects of the target compound.
Chemical Reactions Analysis
The chemical reactivity of the compound would likely be influenced by the presence of the pyridine and phenylsulfonyl groups. For example, pyridines have been used as a core structure in the synthesis of selective cyclooxygenase-2 inhibitors, where substituents on the pyridine ring are crucial for activity . The sulfonyl group could also be reactive under certain conditions, as seen in the synthesis of 1-(arylsulfonyl)pyrrolidines from phenols .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple trifluoromethyl groups would likely increase the compound's lipophilicity, which is important for membrane permeability in drug design . The compound's solubility in organic solvents and its thermal stability could be inferred from studies on similar fluorinated compounds, which have shown good solubility in polar organic solvents and high thermal stability . These properties are essential for the practical application and processing of the compound.
Case Studies
While the specific compound has not been directly studied in the provided papers, related compounds have been evaluated for various biological activities. For instance, a cannabinoid receptor partial agonist with similar structural motifs has shown antihyperalgesic and antiallodynic effects in rat models of chronic pain . This suggests that the compound could also have potential therapeutic applications, warranting further investigation.
Applications De Recherche Scientifique
Applications in Chemical Synthesis Trifluoromethanesulfonyl chloride (CF3SO2Cl), closely related to the chemical structure , is extensively used in organic synthesis for the introduction of trifluoromethyl groups into organic compounds. This process is vital for creating molecules with enhanced pharmacological properties, increased stability, or specific reactivity due to the electronegative nature of the fluorine atoms. The use of CF3SO2Cl highlights the potential applications of related compounds in synthesizing fluorinated organic molecules, which are increasingly important in pharmaceuticals, agrochemicals, and material science (Chachignon, Guyon, & Cahard, 2017).
Environmental Impact and Degradation Research on related compounds, such as phosphonic acids, illustrates the significance of understanding the environmental fate, degradation pathways, and potential ecological impacts of synthetic chemicals, including those with complex fluorinated structures. Phosphonic acids, for instance, are explored for their bioactive properties, environmental interactions, and as constituents in various consumer and industrial products, suggesting a parallel interest in assessing the environmental behavior of compounds like 3-Chloro-2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-(phenylsulfonyl)phenoxy]-5-(trifluoromethyl)pyridine (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Propriétés
IUPAC Name |
2-[3-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]-3-chloro-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H12Cl2F6N2O4S/c25-17-8-13(23(27,28)29)11-33-21(17)37-15-6-7-19(20(10-15)39(35,36)16-4-2-1-3-5-16)38-22-18(26)9-14(12-34-22)24(30,31)32/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKFPBITSUBUNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)OC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12Cl2F6N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-(phenylsulfonyl)phenoxy]-5-(trifluoromethyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N1-(4-fluorophenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2565715.png)
![9-benzyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2565717.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2565719.png)

![1-{[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B2565723.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-phenyl-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2565724.png)



![N-(3,5-dimethylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2565731.png)
![2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2565732.png)
![2-(4-methoxyphenyl)-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2565733.png)